Ethyl 1,2,3,4-tetrahydro-2,4-dioxo-pyrrolo-[1,2-a]-1,3,5-triazine-7-carboxylate
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Description
Ethyl 1,2,3,4-tetrahydro-2,4-dioxo-pyrrolo-[1,2-a]-1,3,5-triazine-7-carboxylate is a useful research compound. Its molecular formula is C9H9N3O4 and its molecular weight is 223.188. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that pyrrolopyrazine derivatives, which include this compound, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have been shown to impact a variety of biological pathways, particularly those related to the aforementioned biological activities .
Result of Action
It is known that pyrrolopyrazine derivatives can exhibit a range of biological activities, suggesting that this compound may have similar effects .
Biological Activity
Ethyl 1,2,3,4-tetrahydro-2,4-dioxo-pyrrolo-[1,2-a]-1,3,5-triazine-7-carboxylate (CAS No. 54449-89-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article will delve into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₉N₃O₄
- Molecular Weight : 223.19 g/mol
- Structure : The compound features a pyrrolo-triazine core which is significant for its biological interactions.
Biological Activity Overview
This compound has been studied for various biological activities including:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolo-triazines exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown stronger cytotoxic activity than standard chemotherapy agents like cisplatin in breast cancer cells (MCF-7 and MDA-MB-231) .
- Mechanisms of Action :
Case Study 1: Cytotoxicity in Breast Cancer Cells
A study evaluated the cytotoxic effects of a series of triazine derivatives on MCF-7 and MDA-MB-231 cell lines. The results indicated that certain derivatives exhibited IC₅₀ values lower than those of cisplatin, suggesting enhanced efficacy. Notably:
- Compound 3b demonstrated significant apoptosis induction via caspase pathways and showed a marked increase in ROS levels which are critical for triggering apoptotic signaling .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of pyrrolo-triazine derivatives highlighted the importance of specific functional groups in enhancing biological activity. The presence of electron-withdrawing groups was found to improve the potency against cancer cells while minimizing effects on normal cells .
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | Cell Line Tested | IC₅₀ Value (µM) | Mechanism of Action |
---|---|---|---|---|
Compound 2a | Cytotoxicity | MCF-7 | < 0.25 | Apoptosis via caspase activation |
Compound 3b | Cytotoxicity | MDA-MB-231 | < 0.5 | ROS generation and autophagy induction |
Ethyl ester | Antiproliferative | A431 | Not specified | Inhibition of cell proliferation |
Properties
IUPAC Name |
ethyl 2,4-dioxo-1H-pyrrolo[1,2-a][1,3,5]triazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4/c1-2-16-7(13)5-3-6-10-8(14)11-9(15)12(6)4-5/h3-4H,2H2,1H3,(H2,10,11,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYAUHVRYDQIHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=C1)NC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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